molecular formula C17H14O5 B12731228 4'-Methoxy dibenzoylmethane-2-carboxylic acid CAS No. 99762-40-0

4'-Methoxy dibenzoylmethane-2-carboxylic acid

Katalognummer: B12731228
CAS-Nummer: 99762-40-0
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: OHWCWTZNVDCVPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Methoxy dibenzoylmethane-2-carboxylic acid is an organic compound with the molecular formula C17H14O5 It is characterized by the presence of a methoxy group attached to a dibenzoylmethane backbone, with a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy dibenzoylmethane-2-carboxylic acid typically involves the condensation of methoxy-substituted benzaldehyde with acetophenone derivatives under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy dibenzoylmethane-2-carboxylic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Methoxy dibenzoylmethane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4’-Methoxy dibenzoylmethane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4’-Methoxy dibenzoylmethane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxybenzoic acid: Shares the methoxy group but lacks the dibenzoylmethane structure.

    Dibenzoylmethane: Lacks the methoxy and carboxylic acid groups but shares the core structure.

Uniqueness: 4’-Methoxy dibenzoylmethane-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological targets.

Eigenschaften

CAS-Nummer

99762-40-0

Molekularformel

C17H14O5

Molekulargewicht

298.29 g/mol

IUPAC-Name

2-[3-(4-methoxyphenyl)-3-oxopropanoyl]benzoic acid

InChI

InChI=1S/C17H14O5/c1-22-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17(20)21/h2-9H,10H2,1H3,(H,20,21)

InChI-Schlüssel

OHWCWTZNVDCVPV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.